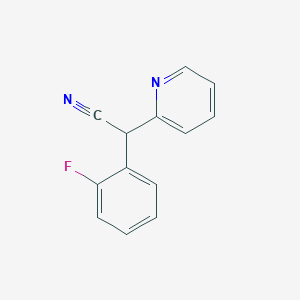

2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile is an organic compound that features both a fluorophenyl group and a pyridinyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with 2-bromopyridine under basic conditions. A common method includes:

Reactants: 2-fluorobenzyl cyanide, 2-bromopyridine

Catalyst: Palladium(0) complex

Base: Potassium carbonate

Solvent: Dimethylformamide (DMF)

Conditions: Heating to 100°C for several hours

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions with halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted acetonitriles.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

- 2-(2-Bromophenyl)-2-(pyridin-2-yl)acetonitrile

- 2-(2-Methylphenyl)-2-(pyridin-2-yl)acetonitrile

Uniqueness

2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs.

Biological Activity

2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile, also known as 2-Phenyl-2-(pyridin-2-yl)acetonitrile, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H10FN2

- Molecular Weight : 220.23 g/mol

- CAS Number : 5005-36-7

The compound acts primarily through inhibition of specific biological pathways. It is known to be a metabolite of SC 15396, which suggests its role in gastric acid secretion regulation. The exact biochemical pathways and targets are still under investigation, but its relationship with SRC-3 (steroid receptor coactivator 3) indicates a potential role in cancer therapy, particularly in breast cancer treatment by inducing apoptosis selectively in cancer cells without harming normal cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has demonstrated moderate to good activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Enterococcus faecalis | 8.33 - 23.15 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Salmonella typhi | 11.29 - 77.38 µM |

Additionally, antifungal activity has been observed against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

Cancer Therapeutics

The compound's role in cancer therapy is particularly promising. As a selective inhibitor of SRC-3, it has shown efficacy in inducing cell death in breast cancer models at low nanomolar concentrations. This selectivity is crucial for minimizing side effects and enhancing therapeutic outcomes.

Case Studies and Research Findings

- SRC-3 Inhibition : A study demonstrated that compounds similar to this compound could inhibit SRC-3-mediated pathways, leading to reduced tumor growth in preclinical models.

- Antimicrobial Efficacy : Research evaluating various pyridine derivatives indicated that modifications to the structure could enhance antimicrobial potency, suggesting that further optimization of this compound could yield more effective agents against resistant bacterial strains .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics with high gastrointestinal absorption and brain permeability, making it a candidate for central nervous system-targeted therapies .

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-pyridin-2-ylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-12-6-2-1-5-10(12)11(9-15)13-7-3-4-8-16-13/h1-8,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXGMCWXNSTNQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)C2=CC=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.